ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance the reaction rate and yield. Microwave-mediated, catalyst-free synthesis has been demonstrated to be an efficient and eco-friendly method for producing triazolopyrimidines . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and antiviral agent. It has shown promising activity against various pathogens and is being explored for its therapeutic potential.
Pharmaceuticals: The compound is being investigated for its potential use in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions result in the modulation of cellular processes and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
ETHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- [1,2,4]Triazolo[1,5-a]pyridines
- [1,2,4]Triazolo[4,3-a]quinoxalines
These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy
Properties
Molecular Formula |
C17H20N4O4 |
---|---|
Molecular Weight |
344.4g/mol |
IUPAC Name |
ethyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H20N4O4/c1-5-25-16(22)14-10(2)20-17-18-9-19-21(17)15(14)12-8-11(23-3)6-7-13(12)24-4/h6-9,15H,5H2,1-4H3,(H,18,19,20) |
InChI Key |
AYHJUIZUGXSLCC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CC(=C3)OC)OC)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N=CNN2C1C3=C(C=CC(=C3)OC)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
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